![molecular formula C9H9NO3 B170109 5,6-Dimethoxybenzo[c]isoxazole CAS No. 148495-00-5](/img/structure/B170109.png)

5,6-Dimethoxybenzo[c]isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

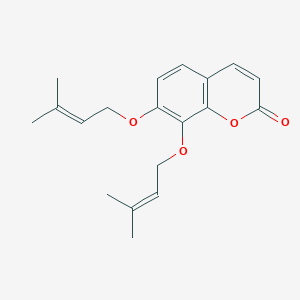

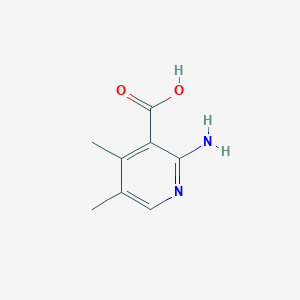

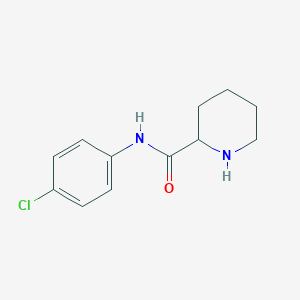

5,6-Dimethoxybenzo[c]isoxazole is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 . It is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxybenzo[c]isoxazole consists of a five-membered heterocyclic moiety . The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles, including 5,6-Dimethoxybenzo[c]isoxazole, are synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

5,6-Dimethoxybenzo[c]isoxazole has a molecular weight of 179.17 and is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Chemical Synthesis and Intramolecular Hydrogen Bonding

Research on dimethoxybenzoylacetonitrile, used in synthesizing isoxazole derivatives, showcases the intricate chemical synthesis routes and the role of intramolecular hydrogen bonding in determining the compound's structural characteristics (Sánchez-Viesca, Berros, & Gómez, 2012).

Microbial Degradation of Isoxaben

Studies on isoxaben, an isoxazole derivative, involve the isolation of Microbacterium sp. strains capable of metabolizing this compound, highlighting the environmental and biological interactions of isoxazole-related compounds (Arrault, Desaint, Catroux, Sémon, Mougin, & Fournier, 2002).

Biological Activities

Antitumor Potential

Research on isoxazolo[5,4‐b]pyridines and related compounds reveals their efficient synthesis and evaluation for antitumor activities, suggesting the potential medical and pharmaceutical applications of isoxazole derivatives (Hamama, Ibrahim, & Zoorob, 2012).

Alzheimer's Disease Treatment

A study on 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives showcases their selective inhibition of acetylcholinesterase and monoamine oxidases, along with β-amyloid aggregation inhibitory activities, presenting a multifunctional approach to Alzheimer's disease treatment (Xu, Xiao, Li, Liu, Song, Zhang, Yang, Zheng, Tan, & Deng, 2018).

Safety And Hazards

The safety data sheet for isoxazole, a related compound, indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The future directions in the field of isoxazole research include the development of new eco-friendly synthetic strategies and the expansion of the available drug-like chemical space . There is also a focus on the synthesis of new representatives of isoxazoles and the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Propiedades

IUPAC Name |

5,6-dimethoxy-2,1-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-11-8-3-6-5-13-10-7(6)4-9(8)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITAZHWZEPVKAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CON=C2C=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566065 |

Source

|

| Record name | 5,6-Dimethoxy-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxybenzo[c]isoxazole | |

CAS RN |

148495-00-5 |

Source

|

| Record name | 5,6-Dimethoxy-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)